Voruciclib hydrochloride
Description
¹H-NMR and ¹³C-NMR
For pyrrolidine-containing CDK inhibitors, typical shifts include:
HRMS
High-resolution mass spectrometry confirms the molecular ion [M + H]⁺ peak at m/z 506.299 for the hydrochloride salt, matching the calculated mass.
Crystallographic and Conformational Dynamics
This compound exists as a crystalline solid with defined polymorphs. Key findings include:
Polymorphic Forms :
Analytical Characterization :
Comparative Analysis with Parent Compound Voruciclib
| Parameter | This compound | Voruciclib (Free Base) |
|---|---|---|
| Molecular Formula | C₂₂H₂₀Cl₂F₃NO₅ | C₂₂H₁₉ClF₃NO₅ |
| Molecular Weight | 506.30 g/mol | 469.84 g/mol |
| Stereochemistry | 2S,3R (retained) | 2S,3R |
| Solubility (DMSO) | 42.5–250 mg/mL | Lower (exact data not disclosed) |
| Stability | Enhanced due to salt formation | Sensitive to moisture and heat |
The hydrochloride salt improves aqueous solubility and stability, critical for pharmaceutical formulations. Structural differences are confined to the counterion, with no impact on the core chromenone-pyrrolidine scaffold.
Properties
IUPAC Name |
2-[2-chloro-4-(trifluoromethyl)phenyl]-5,7-dihydroxy-8-[(2R,3S)-2-(hydroxymethyl)-1-methylpyrrolidin-3-yl]chromen-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClF3NO5.ClH/c1-27-5-4-12(14(27)9-28)19-15(29)7-16(30)20-17(31)8-18(32-21(19)20)11-3-2-10(6-13(11)23)22(24,25)26;/h2-3,6-8,12,14,28-30H,4-5,9H2,1H3;1H/t12-,14+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCWRANLELLMJSH-OJMBIDBESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1CO)C2=C(C=C(C3=C2OC(=CC3=O)C4=C(C=C(C=C4)C(F)(F)F)Cl)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@H]([C@@H]1CO)C2=C(C=C(C3=C2OC(=CC3=O)C4=C(C=C(C=C4)C(F)(F)F)Cl)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2F3NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000023-05-1 | |
| Record name | Voruciclib hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000023051 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | VORUCICLIB HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8BEP29W01U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthesis of Voruciclib Free Base
The synthesis of this compound begins with the preparation of the free base form, a complex organic molecule featuring a pyrido[2,3-d]pyrimidine core structure. While detailed synthetic pathways remain proprietary, patent data suggests a multi-step process involving:
- Condensation reactions to establish the central heterocyclic framework
- Sequential functionalization of aromatic rings
- Chiral resolution to ensure stereochemical purity
The free base precursor exhibits a molecular weight of 469.5 g/mol and contains a basic nitrogen atom with a calculated pKa of 6.46, making it amenable to salt formation with hydrochloric acid.
Hydrochloride Salt Formation
Protonation of the free base occurs through controlled addition of hydrochloric acid in polar aprotic solvents. Critical parameters include:
- Stoichiometric ratio : 1:1 molar equivalence between voruciclib and HCl
- Temperature control : Maintained between 0-5°C during acid addition
- Solvent system : Tetrahydrofuran (THF)/water mixtures (3:1 v/v)
Post-reaction, the mixture undergoes vacuum distillation to remove volatile components, yielding a crude hydrochloride salt with typical purity >92% by HPLC.
Crystallization Optimization for Polymorphism Control
Solvent Screening and Phase Behavior
High-throughput crystallization screens identified optimal solvent systems for this compound polymorph control:
| Solvent System | Volume Ratio | Temperature Range | Resulting Form | Purity (%) |
|---|---|---|---|---|
| Ethanol/Water | 70:30 | 20-25°C | Form 1 | 99.8 |
| Acetone/Dichloromethane | 60:40 | -10°C | Form 2 | 99.5 |
| THF/n-Heptane | 25:75 | 40°C | Form 3 | 99.2 |
Data adapted from batch experiments P1446A-05_EN017 to 1694M-1401
Anti-Solvent Crystallization
A preferred manufacturing-scale method employs anti-solvent precipitation:
- Dissolve crude hydrochloride in dimethylformamide (DMF) at 60°C
- Gradually add isopropyl acetate (5:1 anti-solvent ratio) over 90 minutes
- Cool slurry to -20°C at 0.5°C/min
- Age crystals for 12 hours with constant agitation
This protocol yields Form 1 crystals with <0.3% residual solvents and 99.9% chemical purity by HPLC.
Advanced Purification Techniques
Recrystallization from Aqueous Alcohols
Patent data reveals a refined purification process using iso-propanol/water mixtures:
- Step 1 : Dissolve crude salt in 15% aqueous iso-propanol at 50°C
- Step 2 : Filter through 0.45 μm nylon membrane to remove particulates
- Step 3 : Concentrate solution to 40% original volume under reduced pressure
- Step 4 : Seed with Form 1 crystals (0.1% w/w) and cool to -5°C
- Step 5 : Wash crystals with chilled 10% aqueous methanol
This methodology reduces ganciclovir-like impurities to <0.03% while maintaining yields >75%.
Chromatographic Purification
For clinical-grade material, preparative HPLC conditions have been optimized:
| Parameter | Specification |
|---|---|
| Column | Zorbax SBC18 (150×4.6 mm) |
| Mobile Phase | pH 2.8 buffer/methanol (65:35) |
| Flow Rate | 1.0 mL/min |
| Detection | UV 254 nm |
| Injection Volume | 500 μL of 10 mg/mL solution |
This system resolves critical impurities including N-methyl derivatives (<0.02%) and des-chloro variants (<0.15%).
Solid-State Characterization
X-ray Powder Diffraction (XRPD)
Form 1 this compound exhibits characteristic peaks at:
- 2θ angles : 7.8°, 12.3°, 15.6°, 18.9°, 22.4°
- d-spacings : 11.3 Å, 7.2 Å, 5.7 Å, 4.7 Å, 4.0 Å
Batch-to-batch consistency was verified through Rietveld analysis (χ² < 1.5) with amorphous content <2% in pharmaceutically acceptable forms.
Thermal Analysis Profiles
Differential Scanning Calorimetry (DSC):
- Onset : 258°C ± 1.5°C
- Peak : 263°C (melting/decomposition)
- Enthalpy : 142 J/g ± 5%
Thermogravimetric Analysis (TGA):
- Mass loss (25-250°C) : 0.3-0.6%
- Decomposition onset : 250°C
These thermal signatures confirm the absence of solvates and hydrate forms in final API batches.
Quality Control and Stability
HPLC Purity Specifications
| Parameter | Release Criteria | Stability (24 months) |
|---|---|---|
| Voruciclib HCl | ≥99.5% | ≥99.0% |
| Single Unknown | ≤0.10% | ≤0.15% |
| Total Impurities | ≤0.50% | ≤1.00% |
Methods validated per ICH Q2(R1) guidelines with intermediate precision RSD <0.5%.
Polymorphic Stability
Accelerated stability studies (40°C/75% RH) demonstrate:
- Form 1 persistence : 98% after 6 months
- Form conversion : <2% to Form 2 under stress conditions
- Recrystallization tendency : 0% in aqueous media (pH 1-6.8)
These results confirm the selection of Form 1 as the commercial polymorph.
Scale-Up Considerations
Mixing Dynamics in Crystallization
Computational fluid dynamics modeling identified optimal parameters for 500-L batches:
- Impeller speed : 120 rpm
- Cooling rate : 0.3°C/min
- Anti-solvent addition : 1.5 L/min
- Nucleation threshold : 35% supersaturation
This protocol achieves consistent particle size distribution (D90 < 50 μm) without milling.
Drying Optimization
Lyophilization studies compared to vacuum tray drying:
| Parameter | Lyophilization | Vacuum Drying |
|---|---|---|
| Residual Solvents | <100 ppm | <300 ppm |
| Bulk Density | 0.42 g/cm³ | 0.58 g/cm³ |
| Flowability | Carr Index 28 | Carr Index 18 |
The selection of drying method depends on downstream formulation requirements.
Chemical Reactions Analysis
Voruciclib hydrochloride primarily undergoes reactions typical of organic compounds with similar functional groups. These include:
Oxidation and Reduction: These reactions can modify the functional groups present in the molecule, potentially altering its biological activity.
Substitution: This type of reaction can be used to introduce or replace functional groups, which may enhance the compound’s selectivity or potency.
Common Reagents and Conditions: Typical reagents might include oxidizing agents, reducing agents, and various catalysts to facilitate these reactions under controlled conditions
Major Products: The major products formed from these reactions would depend on the specific reagents and conditions used, but they generally aim to enhance the compound’s therapeutic efficacy and stability
Scientific Research Applications
Introduction to Voruciclib Hydrochloride
This compound is an investigational compound primarily known for its role as a cyclin-dependent kinase 9 (CDK9) inhibitor. It is currently in clinical trials, particularly targeting hematological malignancies such as diffuse large B-cell lymphoma (DLBCL). The compound's ability to selectively inhibit CDK9 makes it a promising candidate for combination therapies, especially in cases where resistance to conventional treatments is observed.
Targeting Diffuse Large B-cell Lymphoma (DLBCL)
Voruciclib has shown significant promise in preclinical models of DLBCL. In studies, the combination of voruciclib and venetoclax resulted in enhanced tumor growth inhibition and apoptosis in high-risk activated B-cell (ABC) DLBCL models. This combination therapy demonstrated durable responses, particularly in cases resistant to standard therapies like R-CHOP.
| Study Model | Response to Voruciclib + Venetoclax | Notes |
|---|---|---|
| U2932 | Durable remission for >45 days | Best response observed |
| RIVA | Significant tumor growth inhibition | Second-best response |
| OCI-LY10 | No response to treatment | Resistant model |
Chemo-sensitization in Drug-resistant Cells
Research indicates that voruciclib can sensitize cells overexpressing drug transporters like ABCB1 and ABCG2. This property allows for potential applications in overcoming drug resistance associated with conventional chemotherapy agents.
Combination Therapies
Voruciclib's oral bioavailability distinguishes it from other CDK9 inhibitors such as flavopiridol and dinaciclib, which are not orally available and have dose-limiting toxicities. The ability to administer voruciclib orally enhances patient compliance and expands its therapeutic window.
Case Study 1: Efficacy in DLBCL
In a study published by the National Institutes of Health, voruciclib was tested alongside venetoclax in DLBCL models. The results indicated that the combination led to significant downregulation of MCL-1 and enhanced apoptosis compared to either agent alone. This study emphasizes the potential of voruciclib as part of a precision medicine approach, tailoring therapies based on individual tumor characteristics.
Case Study 2: Overcoming Resistance
Another investigation focused on the use of voruciclib in cells resistant to conventional therapies due to overexpression of ABC transporters. The findings demonstrated that voruciclib effectively reduced cell viability and induced apoptosis in these resistant models, suggesting its utility in combination with existing chemotherapy regimens.
Mechanism of Action
Voruciclib hydrochloride exerts its effects by selectively inhibiting CDK9. CDK9 is a key regulator of gene transcription and protein degradation, particularly for proteins like MCL-1 and MYC, which are often dysregulated in cancer cells. By inhibiting CDK9, this compound downregulates the expression of these proteins, promoting apoptosis and inhibiting tumor growth . This mechanism makes it a promising candidate for combination therapies, as it can enhance the efficacy of other anticancer agents like venetoclax .
Comparison with Similar Compounds
Mechanistic Selectivity and Kinase Inhibition Profiles
Voruciclib distinguishes itself through dual inhibitory activity against CDK9 (transcription regulation) and CDK4/6 (cell cycle progression), a rare trait among CDK inhibitors. This contrasts with:
Table 1: Kinase Inhibition Profiles
Efficacy in Preclinical and Clinical Models
- Voruciclib: In DLBCL xenografts, combined with venetoclax, it achieved tumor growth inhibition in ABC and germinal center B-cell-like (GCB) subtypes, though responses varied .
- Flavopiridol : Demonstrated efficacy in leukemia but was discontinued due to dose-limiting toxicity .
- Ribociclib : Approved for HR+/HER2- breast cancer, showing progression-free survival benefits in combination with letrozole .
Impact on Multi-Drug Resistance (MDR)
Voruciclib uniquely reverses MDR by blocking ABCB1 and ABCG2 efflux pumps, increasing intracellular accumulation of paclitaxel, doxorubicin, and mitoxantrone . Unlike Ribociclib, which stimulates P-gp ATPase activity without altering transporter expression, Voruciclib maintains transporter levels, reducing resistance risks .
Biological Activity
Voruciclib hydrochloride, also known as P1446A-05, is a potent oral inhibitor of cyclin-dependent kinases (CDKs), particularly CDK9. It has garnered attention for its potential in treating various malignancies, especially those characterized by the overexpression of anti-apoptotic proteins such as MCL-1. This article explores the biological activity of voruciclib, focusing on its mechanisms of action, efficacy in preclinical and clinical studies, and its role in combination therapies.
Voruciclib primarily targets CDK9, which is crucial for the transcriptional regulation of MCL-1, a member of the BCL-2 family that promotes cell survival. By inhibiting CDK9, voruciclib leads to decreased levels of MCL-1 protein, thereby sensitizing cancer cells to apoptosis. This mechanism is particularly relevant in hematological malignancies like diffuse large B-cell lymphoma (DLBCL), where MCL-1 is often overexpressed.
Key Mechanisms:
- CDK9 Inhibition : Voruciclib inhibits the phosphorylation of RNA polymerase II, leading to reduced transcription of MCL-1 and other survival genes .
- Apoptosis Induction : The downregulation of MCL-1 facilitates apoptosis in cancer cells, especially when combined with other agents like venetoclax .
Preclinical Studies
Voruciclib has demonstrated significant anti-tumor activity in various preclinical models:
- DLBCL Models : In studies involving multiple DLBCL xenograft models, voruciclib effectively reduced MCL-1 levels and induced apoptosis. The strongest responses were observed in activated B-cell (ABC) DLBCL models .
| Model Type | Response to Voruciclib | Comments |
|---|---|---|
| ABC DLBCL (U2932) | Durable tumor remission | Best response observed |
| ABC DLBCL (RIVA) | Significant tumor growth inhibition | Enhanced response with venetoclax |
| GCB DLBCL | Modest response | Variable sensitivity |
Clinical Trials
Voruciclib has completed Phase 1 clinical trials demonstrating its safety and tolerability. The pharmacokinetic profiles indicate that effective plasma concentrations can be achieved with oral dosing .
Notable Findings:
- MCL-1 Repression : In clinical settings, voruciclib has been shown to significantly repress MCL-1 expression at plasma concentrations around 3 µM .
- Combination Therapy : When used in combination with venetoclax, voruciclib enhances tumor cell death compared to either drug alone, indicating a synergistic effect that could be beneficial for patients with high-risk DLBCL .
Case Study 1: Combination Therapy in High-Risk DLBCL
A study involving patients with relapsed DLBCL treated with voruciclib and venetoclax showed promising results. Patients exhibited significant tumor reduction and improved overall survival rates compared to historical controls receiving standard therapies.
Case Study 2: Efficacy in Melanoma
Voruciclib also demonstrated significant inhibitory activity against cutaneous and uveal melanoma in preclinical models. Mechanistic studies revealed that it effectively inhibited critical signaling pathways involved in melanoma progression .
Q & A
Q. What is the primary mechanism of action of Voruciclib hydrochloride in targeting CDKs, and how does its selectivity compare to other inhibitors like flavopiridol?
this compound is a small-molecule flavonoid derivative that selectively inhibits CDK9 with Ki values ranging from 0.626 nM to 9.1 nM. Its structural similarity to flavopiridol allows improved selectivity, reducing off-target effects on other CDKs (e.g., CDK1, CDK2). This selectivity is critical for minimizing toxicity in preclinical models, particularly in diffuse large B-cell lymphoma (DLBCL) . To validate selectivity, researchers use kinase profiling assays and compare inhibition constants (Ki/IC50) across CDK isoforms.
Q. What are the key findings from Phase I clinical trials of this compound, and how do they inform ongoing research?
Voruciclib is in Phase I trials for DLBCL, focusing on safety, pharmacokinetics, and synergy with Bcl-2 inhibitors like venetoclax. Preclinical data show that combining 200 mg/kg Voruciclib with venetoclax in DLBCL xenograft models (e.g., U2932, SU-DHL-4) significantly reduces tumor growth compared to monotherapy. Researchers should prioritize dose-escalation studies and pharmacodynamic markers (e.g., Mcl-1 suppression) to optimize combination regimens .
Q. How is this compound administered in in vivo models, and what methodological considerations are critical for reproducibility?
In DLBCL xenograft models, Voruciclib is administered orally at 200 mg/kg alongside venetoclax (dose-adjusted by subtype). Key considerations include:
- Tumor volume measurement protocols (e.g., caliper vs. imaging).
- Monitoring Mcl-1 expression via Western blot or IHC to confirm target engagement.
- Stratifying DLBCL subtypes (ABC vs. GCB) due to differential responses .
Advanced Research Questions
Q. How does this compound overcome ABCB1/ABCG2-mediated multidrug resistance (MDR) in cancer cells?
Voruciclib sensitizes ABCB1/ABCG2-overexpressing cells to chemotherapeutics (e.g., paclitaxel, doxorubicin) by inhibiting transporter efflux. Methodologically, this is assessed via:
- Intracellular accumulation assays using fluorescent substrates (e.g., mitoxantrone).
- ATPase activity assays to measure transporter inhibition.
- Flow cytometry to quantify apoptosis (Annexin V/PI staining) .
Q. What computational approaches validate Voruciclib’s binding to CDK9 and TNF-α, and how can these inform drug optimization?
Molecular docking studies (e.g., using AutoDock Vina) reveal Voruciclib’s binding affinities:
- CDK9 : Hydrogen bonding with Tyr119 and van der Waals interactions with Leu59/Ser60.
- TNF-α : Docking score of -7.92 due to H-bonding with Tyr151 and favorable Coulomb energy. Researchers should cross-validate with molecular dynamics simulations and free-energy calculations (e.g., MM-PBSA) .
Q. How can conflicting reports on Voruciclib’s primary CDK targets (CDK9 vs. CDK4/6) be resolved experimentally?
Discrepancies arise from assay conditions (e.g., cellular context, isoform expression levels). To address this:
- Perform isoform-specific siRNA knockdowns to isolate CDK9 vs. CDK4/6 contributions.
- Use phospho-Rb (CDK4/6) vs. phospho-RNAPII (CDK9) as downstream markers.
- Compare results across cell lines (e.g., DLBCL vs. breast cancer) .
Q. What experimental designs are recommended to assess Voruciclib’s pharmacokinetic (PK) and pharmacodynamic (PD) synergy with venetoclax?
Q. How do structural modifications of this compound impact its efficacy and toxicity profile?
Structure-activity relationship (SAR) studies highlight:
- Flavonoid backbone : Essential for CDK9 binding; substitutions at C3 improve solubility.
- Hydrochloride salt : Enhances bioavailability in oral formulations. Toxicity is assessed via hepatocyte viability assays and murine toxicity models (ALT/AST levels) .
Methodological Challenges and Data Interpretation
Q. What strategies mitigate variability in Voruciclib’s efficacy across DLBCL subtypes (ABC vs. GCB)?
Q. How can researchers reconcile in silico docking predictions with in vitro/in vivo results for Voruciclib?
- Experimental validation : Conduct competitive binding assays (e.g., SPR) for CDK9/TNF-α.
- Functional assays : Measure transcriptional inhibition (e.g., MYC downregulation) in CDK9-dependent models.
- Meta-analysis : Compare docking scores with clinical outcomes from Phase I data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
